7-Bromo-2-methylquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 7-Bromo-2-methylquinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the bromination of 2-methylquinoline-4-carboxylic acid using bromine in the presence of a suitable solvent . Another method includes the use of enaminone as a replacement for 1,3-dicarbinols to improve yield and practicality . Industrial production methods often employ green and sustainable chemistry protocols, such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts .
Chemical Reactions Analysis
7-Bromo-2-methylquinoline-4-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can undergo cyclization to form more complex heterocyclic structures.
Common reagents used in these reactions include sodium azide, molecular iodine, and various catalysts such as montmorillonite K-10 . Major products formed from these reactions include quinoline derivatives with potential biological and pharmaceutical activities .
Scientific Research Applications
7-Bromo-2-methylquinoline-4-carboxylic acid is widely used in scientific research due to its versatile properties. It is employed in:
Mechanism of Action
The mechanism of action of 7-Bromo-2-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the carboxylic acid group play crucial roles in its binding affinity and specificity . The compound can inhibit or activate various biochemical pathways, depending on its structural modifications and the nature of the target .
Comparison with Similar Compounds
7-Bromo-2-methylquinoline-4-carboxylic acid can be compared with other quinoline derivatives, such as:
2-Methylquinoline-4-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.
7-Chloro-2-methylquinoline-4-carboxylic acid:
Quinoline-4-carboxylic acid: The absence of both methyl and bromine groups significantly changes its chemical behavior and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
7-bromo-2-methylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-6-4-9(11(14)15)8-3-2-7(12)5-10(8)13-6/h2-5H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSVETPERRNKDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.